Cas no 2287301-49-7 (7-chloro-1-cyclobutyl-1H-1,2,3-benzotriazole)

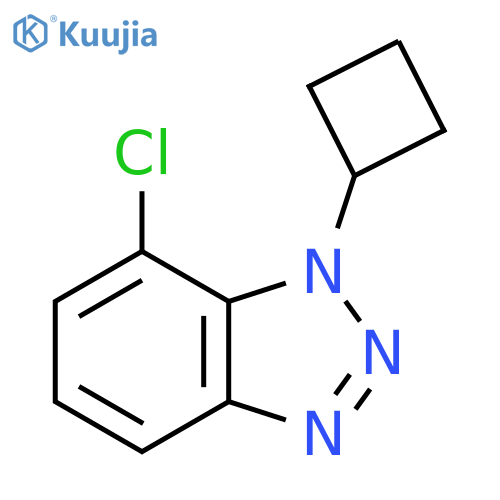

2287301-49-7 structure

商品名:7-chloro-1-cyclobutyl-1H-1,2,3-benzotriazole

7-chloro-1-cyclobutyl-1H-1,2,3-benzotriazole 化学的及び物理的性質

名前と識別子

-

- EN300-6749629

- 2287301-49-7

- 7-chloro-1-cyclobutyl-1H-1,2,3-benzotriazole

-

- インチ: 1S/C10H10ClN3/c11-8-5-2-6-9-10(8)14(13-12-9)7-3-1-4-7/h2,5-7H,1,3-4H2

- InChIKey: WUMLTTREGBHKTG-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC=CC2=C1N(C1CCC1)N=N2

計算された属性

- せいみつぶんしりょう: 207.0563250g/mol

- どういたいしつりょう: 207.0563250g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 219

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 30.7Ų

7-chloro-1-cyclobutyl-1H-1,2,3-benzotriazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6749629-0.05g |

7-chloro-1-cyclobutyl-1H-1,2,3-benzotriazole |

2287301-49-7 | 95.0% | 0.05g |

$707.0 | 2025-03-13 | |

| Enamine | EN300-6749629-1.0g |

7-chloro-1-cyclobutyl-1H-1,2,3-benzotriazole |

2287301-49-7 | 95.0% | 1.0g |

$842.0 | 2025-03-13 | |

| Enamine | EN300-6749629-0.1g |

7-chloro-1-cyclobutyl-1H-1,2,3-benzotriazole |

2287301-49-7 | 95.0% | 0.1g |

$741.0 | 2025-03-13 | |

| Enamine | EN300-6749629-2.5g |

7-chloro-1-cyclobutyl-1H-1,2,3-benzotriazole |

2287301-49-7 | 95.0% | 2.5g |

$1650.0 | 2025-03-13 | |

| Enamine | EN300-6749629-0.5g |

7-chloro-1-cyclobutyl-1H-1,2,3-benzotriazole |

2287301-49-7 | 95.0% | 0.5g |

$809.0 | 2025-03-13 | |

| Enamine | EN300-6749629-5.0g |

7-chloro-1-cyclobutyl-1H-1,2,3-benzotriazole |

2287301-49-7 | 95.0% | 5.0g |

$2443.0 | 2025-03-13 | |

| Enamine | EN300-6749629-10.0g |

7-chloro-1-cyclobutyl-1H-1,2,3-benzotriazole |

2287301-49-7 | 95.0% | 10.0g |

$3622.0 | 2025-03-13 | |

| Enamine | EN300-6749629-0.25g |

7-chloro-1-cyclobutyl-1H-1,2,3-benzotriazole |

2287301-49-7 | 95.0% | 0.25g |

$774.0 | 2025-03-13 |

7-chloro-1-cyclobutyl-1H-1,2,3-benzotriazole 関連文献

-

Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

-

Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326

-

Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162

-

Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658

2287301-49-7 (7-chloro-1-cyclobutyl-1H-1,2,3-benzotriazole) 関連製品

- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)

- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)

- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)

- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)

- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)

- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)

- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)

- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)

- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)

- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)

推奨される供給者

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量